4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE
Overview
Description
4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE typically involves the condensation of o-phenylenediamine with appropriate phenolic acids under specific conditions . The reaction is often carried out in ethanol under microwave irradiation, which helps in achieving higher yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which is efficient and cost-effective. The use of microwave irradiation in industrial settings allows for rapid and uniform heating, leading to better control over reaction conditions and improved product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid, which also exhibit a wide range of biological activities.
Uniqueness
4-{[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific structure, which combines the properties of benzimidazole and phenyl acetate. This combination enhances its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
[4-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-7-8-17(22-24-19-5-3-4-6-20(19)25-22)13-21(14)26-23(28)16-9-11-18(12-10-16)29-15(2)27/h3-13H,1-2H3,(H,24,25)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCSZQXEAZXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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